Cas no 198215-62-2 (S-Hydroxy Topiramate)

S-ヒドロキシトピラマート(S-Hydroxy Topiramate)は、抗てんかん薬トピラマートの主要な活性代謝物の一つです。この化合物は、トピラマートと同様に、電位依存性ナトリウムチャネルの阻害やGABA受容体の増強作用を示し、神経細胞の過剰興奮を抑制する効果があります。S-ヒドロキシトピラマートは、代謝安定性が高く、血中濃度の変動が少ないため、より予測可能な薬物動態が期待されます。また、トピラマートに比べて副作用の発現頻度が低い可能性も報告されており、てんかん治療における有用性が注目されています。

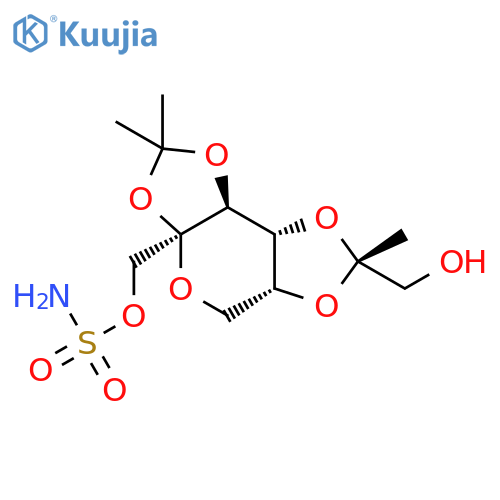

S-Hydroxy Topiramate structure

商品名:S-Hydroxy Topiramate

S-Hydroxy Topiramate 化学的及び物理的性質

名前と識別子

-

- 9-Hydroxy Topiramate

- S-Hydroxy Topiramate

- 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-b-D-fructopyranose 1-Sulfamate

- 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)--D-fructopyranose 1-Sulfamate

- [(1R,2S,6S,9R,11R)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate

- beta-D-Fructopyranose, 4,5-O-[(1S)-2-hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-, 1-sulfamate

- 9-Hydroxytopiramate

- AKOS030241709

- [(3aS,5aR,7R,8aR,8bS)-7-(hydroxymethyl)-2,2,7-trimethyl-5,5a,8a,8b-tetrahydrodi[1,3]dioxolo[4,5-a:5/',3/'-d]pyran-3a-yl]methyl sulfamate

- 4,5-O-[(1R)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-?-D-fructopyranose 1-Sulfamate; 10-Hydroxy Topiramate

- 198215-62-2

- [(3aS,5aR,7R,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate

- J-012808

- 4,5-O-[(1R)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-B-D-Fructopyranose 1-Sulfamate

- ((3AS,5aR,7R,8aR,8bS)-7-(hydroxymethyl)-2,2,7-trimethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl sulfamate

- DTXSID50652614

-

- インチ: InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11-,12+/m1/s1

- InChIKey: RWNDWLAEFHRSEG-VZSYODPGSA-N

- ほほえんだ: CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C

計算された属性

- せいみつぶんしりょう: 355.09370242g/mol

- どういたいしつりょう: 355.09370242g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 576

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -1.9

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 144Ų

じっけんとくせい

- ゆうかいてん: 110-112°C

- 屈折率: 1.513

- PSA: 144.15000

- LogP: 0.35810

S-Hydroxy Topiramate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H969950-10mg |

S-Hydroxy Topiramate |

198215-62-2 | 10mg |

$2411.00 | 2023-05-18 | ||

| TRC | H969950-5mg |

S-Hydroxy Topiramate |

198215-62-2 | 5mg |

$1430.00 | 2023-05-18 | ||

| TRC | H969950-1mg |

S-Hydroxy Topiramate |

198215-62-2 | 1mg |

$ 310.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-212816-1 mg |

S-Hydroxy Topiramate, |

198215-62-2 | 1mg |

¥3,121.00 | 2023-07-11 | ||

| A2B Chem LLC | AB07858-1mg |

β-D-Fructopyranose, 4,5-O-[(1S)-2-hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-, 1-sulfamate |

198215-62-2 | 1mg |

$422.00 | 2024-04-20 | ||

| TRC | H969950-2mg |

S-Hydroxy Topiramate |

198215-62-2 | 2mg |

$592.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-212816-1mg |

S-Hydroxy Topiramate, |

198215-62-2 | 1mg |

¥3121.00 | 2023-09-05 |

S-Hydroxy Topiramate 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

198215-62-2 (S-Hydroxy Topiramate) 関連製品

- 198215-60-0(R-Hydroxy Topiramate)

- 106881-41-8(4,5-Desisopropylidene Topiramate)

- 97240-79-4(Topiramate)

- 106881-42-9(β-D-Fructopyranose 1-Sulfamate)

- 851957-35-2(2,3-Desisopropylidene Topiramate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量